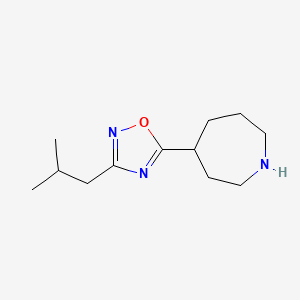

5-(Azepan-4-yl)-3-isobutyl-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Azepan-4-yl)-3-isobutyl-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring fused with an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azepan-4-yl)-3-isobutyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of azepane derivatives with isobutyl-substituted nitrile oxides. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Azepan-4-yl)-3-isobutyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often facilitated by the presence of electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of oxadiazole N-oxides.

Reduction: Formation of reduced azepane derivatives.

Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have explored the anticancer potential of 1,2,4-oxadiazole derivatives. For instance:

- A study by Maftei et al. reported the synthesis of various 1,2,4-oxadiazole derivatives that demonstrated significant cytotoxicity against multiple cancer cell lines. One notable compound exhibited an IC50 value of approximately 92.4 µM against 11 different cancer types .

- Another research highlighted the synthesis of substituted 1,2,4-oxadiazoles that showed promising antitumor activity against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines with IC50 values ranging from 0.19 to 0.78 µM .

Anticonvulsant Potential

Research has indicated that certain oxadiazole derivatives possess anticonvulsant properties. Modifications in the oxadiazole structure can enhance activity against seizure models . Although direct studies on 5-(Azepan-4-yl)-3-isobutyl-1,2,4-oxadiazole are sparse, related compounds have shown promise in this area.

Case Study 1: Anticancer Efficacy

In a comparative study involving multiple oxadiazole derivatives:

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | HCT-116 | 0.48 | High selectivity |

| Compound B | MCF-7 | 0.78 | Comparable to standard drugs |

| Compound C | A549 | 0.11 | Most potent against lung cancer |

This study demonstrated that modifications to the oxadiazole framework can lead to enhanced anticancer activity .

Case Study 2: Antimicrobial Activity

Research on related oxadiazoles indicated varying degrees of antimicrobial effectiveness:

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound X | Staphylococcus aureus | <10 µg/mL |

| Compound Y | Escherichia coli | <20 µg/mL |

These findings suggest that structural modifications can significantly influence antimicrobial properties .

Conclusion and Future Directions

This compound presents a promising scaffold for further drug development due to its diverse biological activities. Continued research into its pharmacological applications and structural modifications may yield novel therapeutic agents for cancer and infectious diseases.

Future studies should focus on:

- Detailed in vivo evaluations to assess therapeutic efficacy.

- Mechanistic studies to elucidate the pathways involved in its biological activities.

By leveraging the unique properties of the oxadiazole framework and exploring new synthetic routes, researchers can potentially develop more effective compounds for clinical use.

Mechanism of Action

The mechanism of action of 5-(Azepan-4-yl)-3-isobutyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The azepane ring provides additional binding sites, enhancing the compound’s affinity for its targets. Pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

- 5-(Azepan-4-yl)-3-methyl-1,2,4-oxadiazole

- 5-(Azepan-4-yl)-3-ethyl-1,2,4-oxadiazole

- 5-(Azepan-4-yl)-3-propyl-1,2,4-oxadiazole

Uniqueness

5-(Azepan-4-yl)-3-isobutyl-1,2,4-oxadiazole is unique due to its isobutyl substitution, which can influence its chemical reactivity and biological activity. The presence of the azepane ring also distinguishes it from other oxadiazole derivatives, providing additional structural complexity and potential for diverse applications.

Biological Activity

5-(Azepan-4-yl)-3-isobutyl-1,2,4-oxadiazole is a novel compound with the potential for various biological activities, particularly in the fields of oncology and neuroprotection. This article explores its biological activity, focusing on its anticancer properties, antioxidant effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C12H21N3O with a CAS number of 2098086-72-5. The oxadiazole ring is known for its versatility in medicinal chemistry, often serving as a scaffold for the development of biologically active compounds.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. A study evaluated various oxadiazole derivatives against human cancer cell lines HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast cancer). The results showed that these compounds reduced cell viability significantly:

| Compound | Cell Line | Concentration (µM) | Viability Reduction (%) |

|---|---|---|---|

| 3a | HT-29 | 10 | 64.0 |

| 3b | HT-29 | 50 | 61.5 |

| 3e | MDA-MB-231 | 10 | 45.2 |

| 3e | MDA-MB-231 | 50 | 62.7 |

The compound 3e demonstrated the strongest cytotoxic effect among the tested derivatives, indicating a promising lead for further development .

The mechanism by which these oxadiazole derivatives exert their anticancer effects includes:

- Inhibition of Growth Factors : Compounds have been shown to inhibit key growth factors such as EGFR and VEGF.

- Induction of Apoptosis : The derivatives induced apoptosis in cancer cells, with the total apoptosis percentages reaching up to 62.7% in treated MDA-MB-231 cells.

- Cell Cycle Modulation : Flow cytometry analysis revealed alterations in the cell cycle phases, suggesting that these compounds can disrupt normal cell cycle progression .

Antioxidant and Anti-inflammatory Properties

In addition to anticancer activity, some oxadiazole derivatives have demonstrated antioxidant and anti-inflammatory effects. For instance, one study highlighted that a related compound could protect against oxidative stress and inflammation in animal models subjected to seizures induced by pentylenetetrazol (PTZ). The treatment resulted in increased levels of antioxidant enzymes like catalase and superoxide dismutase while reducing pro-inflammatory cytokines .

Analgesic and Anti-inflammatory Effects

Another study examined the analgesic properties of various oxadiazole derivatives. Compounds showed efficacy comparable to Indomethacin at similar dosages:

| Compound | Activity (%) at 20 mg/kg |

|---|---|

| 21i | 59.5 |

| Indomethacin | 64.3 |

The presence of specific substituents on the oxadiazole ring significantly influenced their biological activity .

Case Study: Anticancer Evaluation

A recent evaluation focused on a series of oxadiazole derivatives similar to this compound. The study found that modifications at the 5-position of the oxadiazole ring enhanced anticancer activity against both HT-29 and MDA-MB-231 cell lines. The most potent derivative exhibited a three-fold increase in cytotoxicity compared to standard chemotherapeutics like Cisplatin .

Case Study: Neuroprotective Effects

In another investigation into neuroprotective effects, researchers found that a related oxadiazole compound significantly reduced oxidative damage in neuronal cells exposed to neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases .

Properties

Molecular Formula |

C12H21N3O |

|---|---|

Molecular Weight |

223.31 g/mol |

IUPAC Name |

5-(azepan-4-yl)-3-(2-methylpropyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C12H21N3O/c1-9(2)8-11-14-12(16-15-11)10-4-3-6-13-7-5-10/h9-10,13H,3-8H2,1-2H3 |

InChI Key |

QJEDNHXFDQTFBB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NOC(=N1)C2CCCNCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.